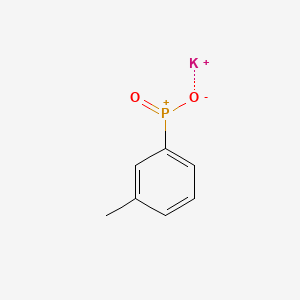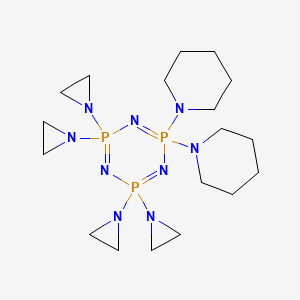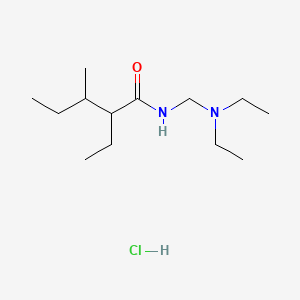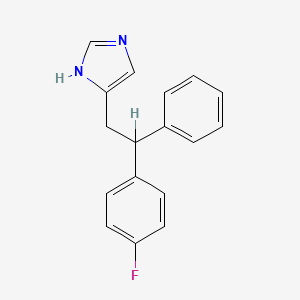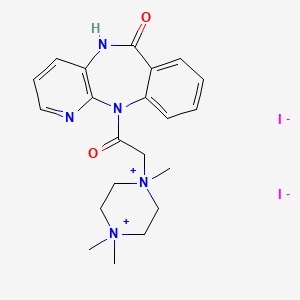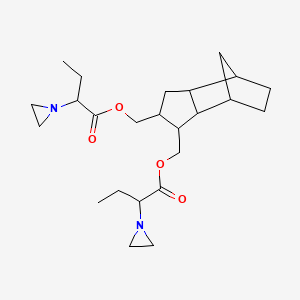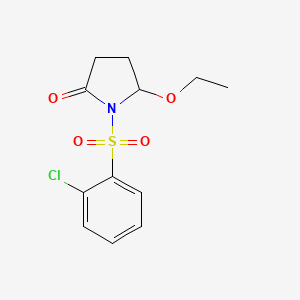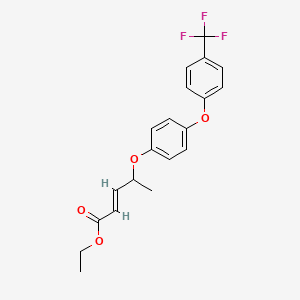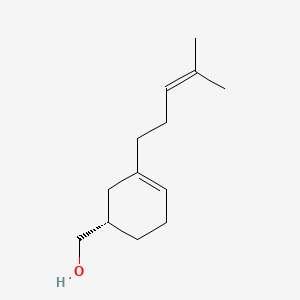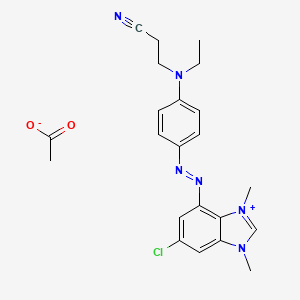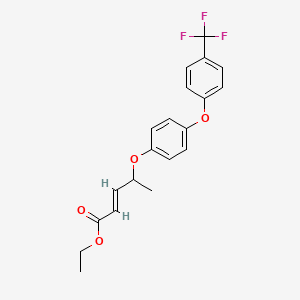
Difenopenten-ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difenopenten-ethyl is a synthetic herbicide primarily used to control grass weeds in various crops such as cereals, soybeans, corn, and ornamentals . It is a phenoxy herbicide and is known for its selective action, being rapidly absorbed through the roots and leaf surfaces . The compound is largely considered obsolete but may still be available in some countries .
Méthodes De Préparation
The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Difenopenten-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
Difenopenten-ethyl has been used in scientific research primarily in the field of agriculture for weed control . Its applications extend to studying the absorption, translocation, and metabolism of herbicides in plants . Although its use in other fields like medicine and industry is limited, it serves as a model compound for studying the environmental fate and ecotoxicity of herbicides .
Mécanisme D'action
Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal growth processes of weeds, leading to their eventual death. The compound’s selective action is due to its limited apoplastic and symplastic translocation within the plant .
Comparaison Avec Des Composés Similaires
Difenopenten-ethyl is similar to other phenoxy herbicides such as 2,4-D and MCPA . it is unique in its specific application for controlling grass weeds and its rapid absorption characteristics . Other similar compounds include:
2,4-D: Widely used for broadleaf weed control.
MCPA: Similar to 2,4-D but with different application rates and target weeds.
Dicamba: Another broadleaf herbicide with a different mode of action.
Propriétés
Numéro CAS |
78818-87-8 |
|---|---|
Formule moléculaire |
C20H19F3O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |
InChI |
InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |
Clé InChI |
NEHGWVYDSJWTJK-YIXHJXPBSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


